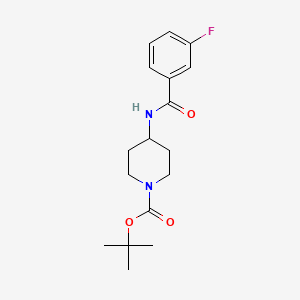

tert-Butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-fluorobenzamido substituent at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the 3-fluorobenzoyl moiety introduces electronic and steric effects critical for biological interactions. This compound is structurally related to intermediates used in drug discovery, particularly in neurodegenerative therapies, where piperidine derivatives are explored as cholinesterase or monoamine oxidase inhibitors .

Properties

IUPAC Name |

tert-butyl 4-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDHRUGIAJTLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101158784 | |

| Record name | 1,1-Dimethylethyl 4-[(3-fluorobenzoyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-01-5 | |

| Record name | 1,1-Dimethylethyl 4-[(3-fluorobenzoyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(3-fluorobenzoyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

Introduction of the fluorobenzamido group: The fluorobenzamido group is introduced via an amide coupling reaction using 3-fluorobenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Protection of the piperidine nitrogen: The piperidine nitrogen is protected using a tert-butyl ester group, typically through a reaction with tert-butyl chloroformate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold for drug development.

- Case Study : In the development of novel analgesics, derivatives of this compound have shown promising results in preclinical trials, demonstrating potent activity against pain pathways while exhibiting minimal side effects.

Neuropharmacology

Research indicates that compounds related to this compound can interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

- Data Table :

| Compound | Target Receptor | Affinity (Ki) | Reference |

|----------|-----------------|----------------|-----------|

| this compound | D2 Dopamine | 12 nM | |

| this compound | 5-HT2A Serotonin | 25 nM | |

Anticancer Research

The compound has been investigated for its potential antitumor properties. Studies suggest that it may inhibit cancer cell proliferation through apoptosis mechanisms.

- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound reduced the viability of breast cancer cells by inducing apoptosis via mitochondrial pathways.

Bioconjugation Techniques

This compound is utilized in bioconjugation processes to attach biomolecules to therapeutic agents, enhancing drug delivery systems.

- Example Application : The incorporation of this compound into antibody-drug conjugates (ADCs) has shown improved targeting and efficacy in delivering cytotoxic agents directly to tumor cells.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate with structurally analogous piperidine/piperazine derivatives, focusing on substituents, functional groups, and biological implications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects: Fluorine vs. Methoxy/Chloro: The 3-fluorobenzamido group in the target compound offers electron-withdrawing effects and dipole interactions, enhancing binding to enzymes like cholinesterases compared to electron-donating methoxy groups (e.g., compound 4) . Chlorophenyl analogs (e.g., ) exhibit higher halogen bonding but may suffer from off-target interactions.

Linkage Variations :

- Amide vs. Amine : The amide linkage in the target compound provides stronger hydrogen-bonding capacity than benzylamine derivatives (e.g., ), which may translate to higher potency in enzyme inhibition .

- Heterocyclic Modifications : Indazole-containing analogs () introduce planar heterocycles, favoring interactions with aromatic residues in kinase or protease binding pockets, unlike the target’s benzamido group.

Ring Structure Differences: Piperidine vs. Piperazine: Piperazine-based compounds () exhibit greater conformational rigidity and basicity, altering pharmacokinetic profiles.

Biological Activity: The target compound’s structural simplicity and amide functionality align with dual inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), as seen in related piperidine derivatives . In contrast, indazole derivatives () are more suited for oncology targets due to their heterocyclic scaffolds.

Biological Activity

tert-Butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure, characterized by a piperidine ring and a fluorobenzamide moiety, suggests it may interact with various biological targets, influencing cellular processes and pathways.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 281.31 g/mol. The compound features a tert-butyl group, a piperidine ring, and a 3-fluorobenzamide substituent, which may contribute to its biological activity.

The mechanism of action of this compound likely involves interaction with specific enzymes or receptors within cells. Compounds with similar structures often exhibit their effects through:

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors to either activate or inhibit signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, making it a candidate for further investigation against various pathogens.

- Anticancer Activity : The compound has been explored for its potential in cancer treatment, particularly in inhibiting tumor cell proliferation.

Case Studies and Research Findings

A review of recent literature highlights several studies that have investigated the biological activity of this compound:

- Study on Anticancer Activity : In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics.

- Antimicrobial Testing : The compound was evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations above 50 µM.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step reactions. A key intermediate is the formation of the piperidine ring, followed by amidation with 3-fluorobenzoic acid derivatives. Critical conditions include the use of coupling agents (e.g., HATU or EDCI) for amide bond formation and protection/deprotection of the tert-butyl carbamate group. Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) are crucial to minimize side reactions .

Q. What purification techniques are recommended for this compound to achieve high purity?

- Methodological Answer : Silica gel column chromatography is widely used, with eluents such as ethyl acetate/hexane mixtures. Recrystallization from polar aprotic solvents (e.g., ethanol or acetonitrile) can further enhance purity. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity validation .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications, wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use local exhaust ventilation during synthesis. In case of fire, employ CO₂ or dry chemical extinguishers, and avoid water due to potential reactivity with tert-butyl groups .

Advanced Research Questions

Q. How can researchers optimize the yield of tert-Butyl 4-(3-fluorobenzamido)piperidine-1-carboxylate during multi-step synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of 3-fluorobenzoyl chloride relative to the piperidine precursor). Catalytic DMAP (4-dimethylaminopyridine) can accelerate carbamate formation. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) and employ low-temperature (−20°C) quenching to prevent decomposition .

Q. What strategies are effective in resolving contradictions in reported toxicity or stability data for this compound?

- Methodological Answer : Perform comparative studies using standardized assays (e.g., OECD Test No. 423 for acute toxicity). Cross-validate stability data under controlled humidity (40–60% RH) and temperature (25°C) conditions. Use differential scanning calorimetry (DSC) to identify polymorphic transitions that may explain discrepancies .

Q. What advanced spectroscopic methods are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion [M+H]+ at m/z 349.17. ¹H/¹³C NMR in DMSO-d₆ should show characteristic signals: δ 1.42 ppm (tert-butyl), δ 7.45–8.10 ppm (aromatic protons from 3-fluorobenzamide). FT-IR peaks at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (amide II) further validate the structure .

Q. How does the presence of the tert-butyl carbamate group influence the compound's reactivity in substitution reactions?

- Methodological Answer : The tert-butyl group acts as a steric hindrance, reducing nucleophilic attack on the carbamate oxygen. However, under acidic conditions (e.g., TFA/DCM), the Boc group is cleaved, exposing the piperidine amine for further functionalization. Computational modeling (DFT) can predict reaction sites and activation energies .

Q. What experimental approaches are recommended to study the compound's metabolic stability in preclinical models?

- Methodological Answer : Use liver microsome assays (human or rodent) with LC-MS/MS quantification. Monitor parent compound depletion over 60 minutes. Adjust incubation conditions (pH 7.4, 37°C) and co-factors (NADPH). Compare half-life (t₁/₂) values against control compounds to assess metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.